molecular formula C15H17FN4O B2688218 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one CAS No. 2194845-93-5

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one

Katalognummer: B2688218
CAS-Nummer: 2194845-93-5
Molekulargewicht: 288.326
InChI-Schlüssel: NESPPZKJIYGWTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 2194845-93-5, C₁₅H₁₇FN₄O) features a 3-(2H-1,2,3-triazol-2-yl)azetidine ring linked to a propan-1-one chain terminating in a 4-fluoro-3-methylphenyl group. The azetidine ring, a four-membered nitrogen-containing heterocycle, is substituted with a non-aromatic 1,2,3-triazole moiety, distinguishing it from other triazole derivatives. The 4-fluoro-3-methylphenyl group introduces steric and electronic effects due to fluorine’s electronegativity and the methyl group’s hydrophobicity. Structural analysis tools like SHELXL (for crystallographic refinement) and ORTEP-3 (for graphical representation) have likely been employed in its characterization, as these are standard in small-molecule crystallography .

Eigenschaften

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-11-8-12(2-4-14(11)16)3-5-15(21)19-9-13(10-19)20-17-6-7-18-20/h2,4,6-8,13H,3,5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESPPZKJIYGWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3N=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition, incorporating a triazole ring and an azetidine moiety, which may contribute to its diverse biological effects. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

Key Characteristics:

  • Molecular Weight: 286.33 g/mol
  • CAS Number: 2194846-31-4
  • Functional Groups: Triazole, azetidine, ketone

The biological activity of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is hypothesized to involve several mechanisms:

1. Enzyme Inhibition:

  • The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions and signaling pathways.

2. Receptor Binding:

  • It may interact with various receptors on cell membranes, modulating physiological responses.

3. DNA Interaction:

  • The compound could bind to DNA, influencing gene expression and leading to apoptotic or anti-proliferative effects.

Antimicrobial Properties

Research indicates that compounds with triazole rings often exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

These findings suggest that the compound may possess potential as an antimicrobial agent.

Anticancer Activity

The azetidine and triazole components may enhance the anticancer properties of this compound. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through various pathways:

Case Study:
In a study evaluating the effects on breast cancer cells (MCF-7), the compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Mechanistic studies revealed increased levels of reactive oxygen species (ROS) and activation of caspase pathways indicative of apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the phenyl ring or alterations in the triazole structure can significantly influence potency and selectivity.

Modification Effect on Activity
Addition of halogen atomsIncreased antimicrobial activity
Methyl substitution on phenyl ringEnhanced anticancer properties

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

  • Imidazole vs. Triazole Derivatives: The compound in , (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, replaces the 1,2,3-triazole with an imidazole ring. Imidazole’s aromaticity and dual nitrogen atoms (positions 1 and 3) contrast with the non-aromatic 1,2,3-triazole in the target compound.
  • 1,2,4-Triazole Derivatives: describes 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, where the 1,2,4-triazole is attached to the propanone chain rather than the azetidine. The 1,2,4-triazole’s nitrogen positions (1 and 4) offer distinct electronic profiles compared to the 1,2,3-triazole, influencing dipole moments and metabolic stability .

Azetidine vs. Other Cyclic Amines

  • Pyrrolidine and Piperazine Analogues: ’s (Z)-1-[4-fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one substitutes azetidine with pyrrolidine (five-membered ring).

Substituent Effects on the Aryl Group

  • Fluorine and Methyl Positioning: The target compound’s 4-fluoro-3-methylphenyl group differs from ’s (Z)-1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one, which has two fluorine atoms on the phenyl ring.
  • Methoxy vs. Methyl/Fluoro Groups :
    ’s compound uses methoxy groups (electron-donating) on the phenyl rings, contrasting with the electron-withdrawing fluorine and hydrophobic methyl in the target compound. Methoxy groups improve solubility but may reduce membrane permeability .

Structural and Pharmacological Implications

Compound Heterocycle Aryl Substituents Key Features
Target Compound (CAS 2194845-93-5) 1,2,3-Triazole + Azetidine 4-Fluoro-3-methylphenyl Low ring strain (azetidine), moderate hydrophobicity (methyl), metabolic stability (fluoro)
Compound Imidazole 4-Methylphenyl Strong hydrogen bonding, higher solubility, potential for π-π stacking
Compound 1,2,4-Triazole 3,4-Dimethoxyphenyl Enhanced solubility (methoxy), conformational rigidity
Compound 1,2,4-Triazole 2,4-Difluorophenyl High electron-withdrawing effects, improved oxidative stability

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one, and how can reaction conditions be optimized?

The synthesis of this compound involves three key steps: (1) formation of the azetidine ring, (2) introduction of the triazole moiety, and (3) coupling with the 4-fluoro-3-methylphenylpropan-1-one backbone.

  • Azetidine synthesis : Azetidines are typically formed via ring-closing reactions, such as intramolecular nucleophilic substitution or [2+2] cycloadditions. For example, azetidine derivatives have been synthesized using ethanol and aqueous NaOH under mild conditions to stabilize reactive intermediates .
  • Triazole incorporation : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is widely used for triazole formation. Alternative methods include thermal cyclization of hydrazine derivatives, as seen in triazole-containing propanone analogs .
  • Backbone coupling : Claisen-Schmidt condensation (base-catalyzed aldol reaction) is effective for linking aromatic aldehydes to ketones, as demonstrated in similar propanone derivatives .
    Optimization : Use Design of Experiments (DoE) to vary parameters like temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., Cu(I) for click chemistry). For example, optimizing NaOH concentration in Claisen-Schmidt reactions improved yields from 60% to 85% in related compounds .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound, particularly to resolve ambiguities in structural isomerism?

  • 1H/13C NMR : Key for identifying substituent positions. For example, the 4-fluoro-3-methylphenyl group will show distinct aromatic splitting patterns (e.g., doublets for fluorine-coupled protons) . The azetidine ring protons resonate between δ 3.5–4.5 ppm, while triazole protons appear as singlets near δ 7.5–8.0 ppm .
  • X-ray crystallography : Critical for confirming stereochemistry and azetidine-triazole connectivity, as used in resolving ambiguities in triazole-thione derivatives .
  • HRMS and IR : HRMS validates molecular weight, while IR confirms carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) groups .
    Data contradiction resolution : If NMR signals overlap (e.g., azetidine vs. triazole protons), use 2D NMR (COSY, HSQC) or deuterated solvent shifts. For example, D₂O exchange can distinguish NH protons in triazole analogs .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound, and what are the limitations of these methods?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For triazole-azetidine hybrids, DFT has been used to optimize geometry and calculate dipole moments, correlating with solubility and membrane permeability .
  • Molecular docking : Screen against targets like kinases or GPCRs. For example, triazole derivatives exhibit affinity for fungal CYP51 (antifungal targets) via hydrophobic interactions with the triazole ring .
    Limitations :
    • Force field inaccuracies for small heterocycles (e.g., azetidine strain energy).
    • Solvent effects and protein flexibility are often oversimplified.
      Validation : Pair docking with in vitro assays (e.g., MIC tests for antimicrobial activity) .

Q. What strategies can address low yields in the final coupling step of the azetidine-triazole and propanone moieties?

  • Catalyst screening : Test palladium-based catalysts (e.g., Buchwald-Hartwig conditions) for C–N coupling. For example, Pd(OAc)₂ with Xantphos increased coupling efficiency in aryl-azetidine systems .
  • Microwave-assisted synthesis : Reduces reaction time and improves purity. A study on triazole-propanone analogs achieved 90% yield in 30 minutes under microwave irradiation vs. 12 hours conventionally .
  • Purification : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to separate polar byproducts.

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., cytotoxicity vs. efficacy)?

  • Dose-response profiling : Establish IC₅₀/EC₅₀ curves in multiple cell lines. For example, fluorophenyl-propanone derivatives showed varying cytotoxicity in HeLa (IC₅₀ = 5 µM) vs. HEK293 (IC₅₀ = 20 µM) due to differences in membrane transporter expression .
  • Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects. A triazole-azetidine hybrid was found to inhibit both EGFR and unintended carbonic anhydrases, explaining assay discrepancies .
  • Positive controls : Compare with known inhibitors (e.g., ketoconazole for antifungal assays) to normalize inter-lab variability .

Q. What are the key considerations for designing SAR studies on this compound’s analogs?

  • Core modifications :
    • Replace azetidine with pyrrolidine to assess ring size impact on target binding .
    • Substitute triazole with tetrazole to evaluate electronic effects .
  • Substituent effects :
    • Vary fluorine position on the phenyl ring (e.g., 2-fluoro vs. 4-fluoro) to study steric vs. electronic contributions .
    • Introduce methyl/methoxy groups to modulate lipophilicity (logP) .
      Example SAR Table :
ModificationBioactivity (IC₅₀, µM)logP
Parent compound10.22.5
4-Fluoro → 2-Fluoro15.72.3
Azetidine → Pyrrolidine8.93.1
Triazole → Tetrazole22.41.8

Q. How can researchers mitigate degradation of this compound under physiological conditions (e.g., in pharmacokinetic studies)?

  • Stability assays : Perform LC-MS stability tests in simulated gastric fluid (SGF) and plasma. For example, fluorophenyl-propanones degrade via hydrolysis of the ketone group at pH < 3 .
  • Prodrug design : Mask the ketone as a ketal or oxime. A ketal prodrug of a related triazole derivative increased oral bioavailability from 12% to 58% .
  • Formulation : Use cyclodextrin encapsulation to protect against enzymatic degradation, as shown for azetidine-containing antifungals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.